molecular formula C49H60ClN9O7S2 B12508371 (2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-

Cat. No.: B12508371
M. Wt: 986.6 g/mol
InChI Key: PQOGZKGXGLHDGS-UHFFFAOYSA-N
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Description

The compound (2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3- is a complex organic molecule with a unique structure that includes multiple functional groups such as amides, ethers, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of condensation reactions. Subsequent steps involve the introduction of various functional groups through reactions such as esterification, amidation, and etherification. The final product is purified using techniques such as chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be an important consideration.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions including:

    Oxidation: The aromatic rings and ether groups can be oxidized under appropriate conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of the amide groups can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: The compound’s ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals.

    Industry: Its stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The specific pathways involved depend on the exact structure of the compound and the nature of the target molecules.

Properties

Molecular Formula

C49H60ClN9O7S2

Molecular Weight

986.6 g/mol

IUPAC Name

1-[2-[[2-[3-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)

InChI Key

PQOGZKGXGLHDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

Origin of Product

United States

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